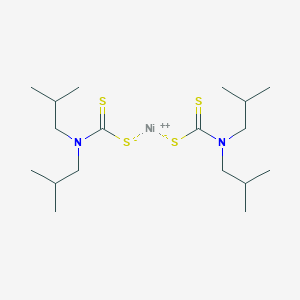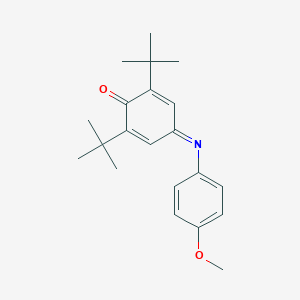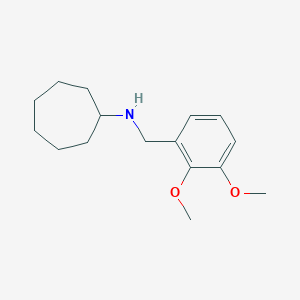
N-(2,3-dimethoxybenzyl)cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxybenzyl)cycloheptanamine is a chemical compound with the molecular formula C16H25NO2 It is known for its unique structure, which includes a cycloheptane ring attached to a benzyl group substituted with two methoxy groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2,3-dimethoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
N-(2,3-dimethoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler benzylamine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
Oxidation: Products include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Products include the corresponding benzylamine derivative without methoxy groups.
Substitution: Products vary depending on the nucleophile used but can include various substituted benzylamines.
科学研究应用
N-(2,3-dimethoxybenzyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,3-dimethoxybenzyl)cycloheptanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzylamine moiety. The methoxy groups may also play a role in modulating its activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2,3-dimethoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-(2,3-dimethoxybenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring.
N-(2,3-dimethoxybenzyl)cyclopentanamine: Similar structure but with a cyclopentane ring.
Uniqueness
N-(2,3-dimethoxybenzyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its analogs with smaller or larger rings. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCICDNIEWBFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354833 |
Source


|
| Record name | N-(2,3-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416869-65-3 |
Source


|
| Record name | N-(2,3-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
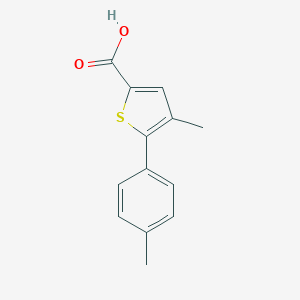
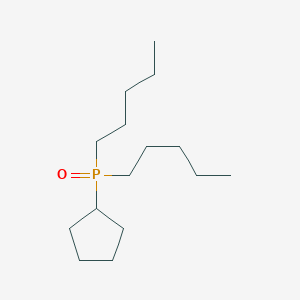
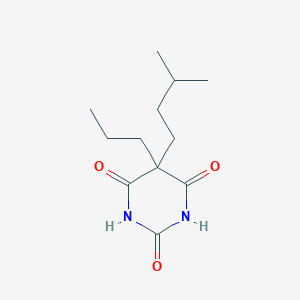
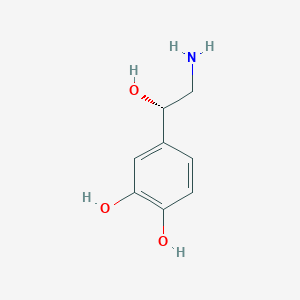
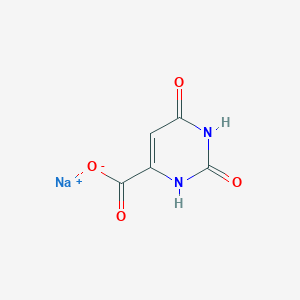

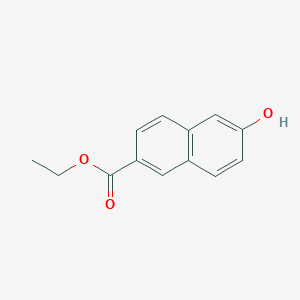
![3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B93457.png)
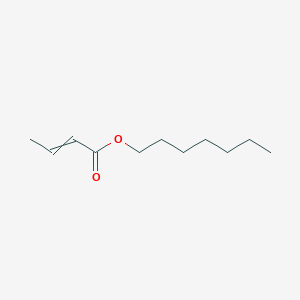
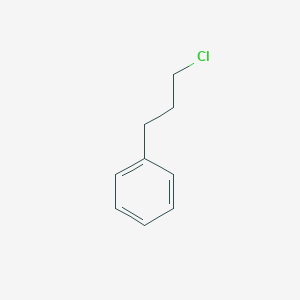
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

